1-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea
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Overview
Description
N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of an isopropyl group, a 2-methylbenzyl group, and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA typically involves the reaction of isopropylamine with 1-(2-methylbenzyl)-1H-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiourea group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA: Similar structure but with a pyrazole ring instead of a triazole ring.
N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-IMIDAZOL-4-YL]THIOUREA: Contains an imidazole ring instead of a triazole ring.
Uniqueness
N-ISOPROPYL-N’-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]THIOUREA is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N5S |
---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea |
InChI |
InChI=1S/C14H19N5S/c1-10(2)16-14(20)17-13-15-9-19(18-13)8-12-7-5-4-6-11(12)3/h4-7,9-10H,8H2,1-3H3,(H2,16,17,18,20) |
InChI Key |
MQTFQPCVWUPRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC(=N2)NC(=S)NC(C)C |
Origin of Product |
United States |
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